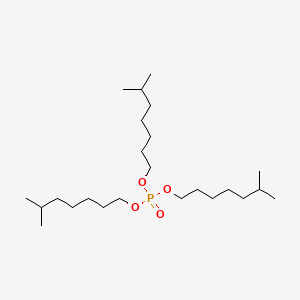

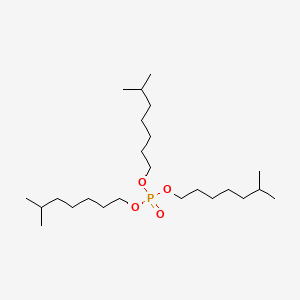

Triisooctyl phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Triisooctyl phosphate is an organophosphorus compound with the molecular formula C24H51O4P. It is a colorless to pale yellow liquid that is primarily used as a plasticizer and solvent. The compound is known for its excellent thermal stability and low volatility, making it suitable for various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triisooctyl phosphate can be synthesized through the esterification of phosphorus oxychloride with isooctyl alcohol. The reaction typically occurs under controlled conditions to ensure high yield and purity. One method involves the use of ultrasonic-assisted chlorine hydride gas removal, which enhances the reaction efficiency and reduces byproduct formation .

Industrial Production Methods

In industrial settings, the production of this compound often involves catalytic synthesis. This method reduces the use of isooctyl alcohol and optimizes reaction temperature and time, resulting in higher yield and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

Triisooctyl phosphate primarily undergoes esterification reactions. It can also participate in hydrolysis and transesterification reactions under specific conditions.

Common Reagents and Conditions

Esterification: Phosphorus oxychloride and isooctyl alcohol are common reagents.

Hydrolysis: Water or aqueous solutions can hydrolyze this compound to produce phosphoric acid and isooctyl alcohol.

Transesterification: Alcohols can react with this compound to form different esters.

Major Products

Esterification: this compound

Hydrolysis: Phosphoric acid and isooctyl alcohol

Transesterification: Various esters depending on the alcohol used

Scientific Research Applications

Triisooctyl phosphate has a wide range of applications in scientific research:

Chemistry: Used as a solvent and plasticizer in the synthesis of polymers and other materials.

Biology: Employed in the extraction and purification of biological molecules.

Medicine: Investigated for its potential use in drug delivery systems due to its stability and compatibility with various pharmaceutical compounds.

Industry: Utilized in the production of hydraulic fluids, lubricants, and flame retardants.

Mechanism of Action

The mechanism of action of triisooctyl phosphate involves its interaction with molecular targets through esterification and hydrolysis reactions. The compound’s stability and low volatility make it an effective plasticizer, enhancing the flexibility and durability of materials. In biological systems, it can act as a solvent, facilitating the extraction and purification of biomolecules.

Comparison with Similar Compounds

Similar Compounds

- Triisobutyl phosphate

- Tris(2-ethylhexyl) phosphate

- Tris(2-butoxyethyl) phosphate

Uniqueness

Triisooctyl phosphate stands out due to its excellent thermal stability and low volatility, which are superior to many other organophosphorus compounds. These properties make it particularly suitable for high-temperature applications and long-term use in industrial settings .

Properties

CAS No. |

66375-00-6 |

|---|---|

Molecular Formula |

C24H51O4P |

Molecular Weight |

434.6 g/mol |

IUPAC Name |

tris(6-methylheptyl) phosphate |

InChI |

InChI=1S/C24H51O4P/c1-22(2)16-10-7-13-19-26-29(25,27-20-14-8-11-17-23(3)4)28-21-15-9-12-18-24(5)6/h22-24H,7-21H2,1-6H3 |

InChI Key |

FSLSJTZWDATVTK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCOP(=O)(OCCCCCC(C)C)OCCCCCC(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl N-[6-chloro-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate](/img/structure/B12094027.png)

![2-[(6-Ethoxy-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]benzonitrile](/img/structure/B12094032.png)